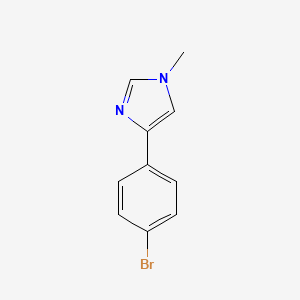

(2-(N-(叔丁基)磺酰基)-5-甲基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

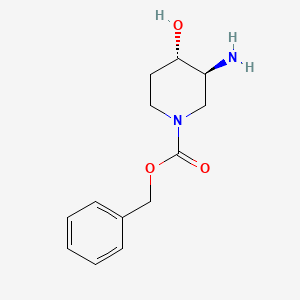

2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid (MBSBA) is an organoboron compound that is used in a variety of scientific research applications. It is a derivative of boric acid and has a wide range of applications in the fields of synthetic chemistry, biochemistry, and medicinal chemistry. MBSBA has been studied for its ability to act as a catalyst in various reactions, as well as its ability to modulate the activity of enzymes and other proteins.

科学研究应用

Drug Design and Delivery

Boronic acids are pivotal in the design of new drugs due to their unique properties. The compound could serve as a boron-carrier suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy.

Sensing Applications

The interaction of boronic acids with diols and strong Lewis bases, such as fluoride or cyanide anions, makes them excellent candidates for sensing applications . This compound could be used in the development of sensors that detect biological markers or environmental pollutants through these specific interactions.

Biological Labelling and Protein Manipulation

Boronic acids’ ability to form stable complexes with diols allows them to be used in biological labelling and protein manipulation . This compound could be employed to label proteins or cells, providing a tool for tracking biological processes or disease progression.

Separation Technologies

In the field of separation science, boronic acids can be used to separate and purify biological molecules . This compound could be integrated into chromatography media or used in affinity purification processes to isolate specific proteins or nucleic acids from complex mixtures.

Therapeutics Development

Boronic acid derivatives have shown increased selective toxicity towards cancer cells, suggesting their potential in therapeutic applications . This compound could be explored for its efficacy in treating certain types of cancer, possibly as a part of targeted drug delivery systems.

Material Science

Boronic acids are used as building blocks for various materials due to their stability and reactivity . This compound could contribute to the development of new materials with specific properties, such as stimuli-responsive polymers or coatings with unique binding capabilities.

作用机制

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

The compound, being a boronic acid derivative, is likely to interact with its targets through covalent bonding. The boron atom in boronic acids can form reversible covalent bonds with biological molecules, particularly those containing hydroxyl groups . This allows boronic acids to modulate the activity of their targets, leading to changes in cellular processes .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents to palladium complexes .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally sensitive to ph and can undergo hydrolysis, particularly at physiological ph . This could potentially affect the bioavailability of the compound.

Result of Action

The ability of boronic acids to form covalent bonds with biological molecules can lead to modulation of various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid. For instance, the pH of the environment can affect the stability of boronic acids and their esters, as they can undergo hydrolysis, particularly at physiological pH . Additionally, the presence of other reactive species in the environment could potentially interact with the compound and affect its action .

属性

IUPAC Name |

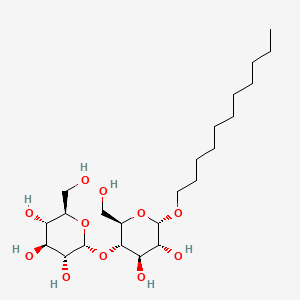

[2-(tert-butylsulfamoyl)-5-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-8-5-6-10(9(7-8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBYIPZEQVPQBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)S(=O)(=O)NC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716585 |

Source

|

| Record name | [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183000-60-4 |

Source

|

| Record name | [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)